tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate
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Overview
Description
tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate: is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further connected to a phenyl ring substituted with an imidazo[4,5-b]pyridine moiety. The presence of an aminopyridine and a chloro group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring.
Substitution Reactions:
Coupling Reactions: The phenyl ring is coupled with the imidazo[4,5-b]pyridine core using palladium-catalyzed cross-coupling reactions.
Formation of the Cyclobutyl Ring: The cyclobutyl ring is introduced via cyclization reactions involving appropriate precursors.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with tert-butyl carbamate using reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the imidazo[4,5-b]pyridine ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its interactions with molecular targets such as enzymes and receptors can be explored for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The aminopyridine moiety can form hydrogen bonds with active sites, while the imidazo[4,5-b]pyridine ring can participate in π-π interactions. The chloro group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate lies in its combination of functional groups and structural features. The presence of the imidazo[4,5-b]pyridine ring, aminopyridine moiety, and chloro group provides a unique chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C26H27ClN6O2 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-[2-(2-aminopyridin-3-yl)-5-chloroimidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C26H27ClN6O2/c1-25(2,3)35-24(34)32-26(13-5-14-26)16-7-9-17(10-8-16)33-22(18-6-4-15-29-21(18)28)30-19-11-12-20(27)31-23(19)33/h4,6-12,15H,5,13-14H2,1-3H3,(H2,28,29)(H,32,34) |
InChI Key |
LCWOTLATUXPQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N3C4=C(C=CC(=N4)Cl)N=C3C5=C(N=CC=C5)N |
Origin of Product |
United States |
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